molecular formula C19H16N2O5 B2871133 3-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide CAS No. 888465-07-4

3-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide

Cat. No.: B2871133
CAS No.: 888465-07-4
M. Wt: 352.346
InChI Key: ODECJTFVFIVYSM-UHFFFAOYSA-N
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Description

3-Acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the benzofuran family, which consists of fused benzene and furan rings, and is further modified with acetamide and dihydrobenzo[b][1,4]dioxin groups. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide typically involves multiple steps, starting with the formation of the benzofuran core This can be achieved through the cyclization of appropriate precursors, such as 2-aminobenzofurans, under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzofuran ring can be oxidized to form corresponding quinones or hydroquinones.

  • Reduction: Reduction reactions can lead to the formation of dihydrobenzofurans or tetrahydrobenzofurans.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the benzofuran ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides are used, with reaction conditions varying based on the specific reagent.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Dihydrobenzofurans, tetrahydrobenzofurans, and other reduced derivatives.

  • Substitution: Substituted benzofurans with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse derivatives, which can be used in further research and development.

Biology: In biological research, 3-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and other biological processes.

Medicine: This compound has been investigated for its medicinal properties, including its potential as an antibacterial, antifungal, or anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, such as polymers and coatings. Its unique properties may contribute to the development of new products with enhanced performance.

Mechanism of Action

The mechanism by which 3-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or medicinal outcomes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • Benzofuran derivatives: Similar compounds include other benzofuran derivatives with different substituents.

  • Acetamide derivatives: Compounds with acetamide groups in different positions or on different aromatic rings.

  • Dihydrobenzo[b][1,4]dioxin derivatives: Compounds containing dihydrobenzo[b][1,4]dioxin moieties with various substituents.

Uniqueness: 3-Acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse reactivity and interactions, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-acetamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-11(22)20-17-13-4-2-3-5-14(13)26-18(17)19(23)21-12-6-7-15-16(10-12)25-9-8-24-15/h2-7,10H,8-9H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODECJTFVFIVYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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